molecular formula C17H8BrCl2N3O2S2 B2741468 7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1113130-72-5

7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Katalognummer: B2741468
CAS-Nummer: 1113130-72-5
Molekulargewicht: 501.19
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C17H8BrCl2N3O2S2 and its molecular weight is 501.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazoloquinazoline framework with a bromo substituent and a dichlorophenyl group. Its structural characteristics suggest potential interactions with various biological targets.

Pharmacological Effects

Recent studies have shown that derivatives of thiazoloquinazoline compounds exhibit a range of biological activities, including:

  • Calcium Channel Activation : A series of studies have demonstrated that compounds similar to this compound can activate large-conductance voltage- and Ca²⁺-activated K⁺ channels (BK channels). For instance, compound 12h from a related study showed an EC₅₀ of 2.89 μM and significant oral bioavailability, indicating its potential as a therapeutic agent for conditions like overactive bladder (OAB) .
  • Antimycobacterial Activity : The thiazoloquinazoline derivatives have also been evaluated for their activity against Mycobacterium species. The conversion of oxo groups to thioxo groups generally enhances antimycobacterial properties .

The mechanisms underlying the biological activity of this compound are primarily linked to its ability to modulate ion channels and interact with specific receptors:

  • BK Channel Modulation : The presence of the bromo substituent has been identified as crucial for enhancing BK channel-opening activity. Studies indicate that the compound can significantly increase channel conductance and alter the voltage-dependence of activation .

Study 1: Evaluation of BK Channel Activity

In a recent study examining various thiazoloquinazoline derivatives, researchers synthesized multiple analogs and tested their ability to activate BK channels. The results indicated that compounds with bromine substitutions exhibited enhanced channel-opening activity compared to their unsubstituted counterparts. Notably, compound 12h demonstrated a 33% reduction in voiding frequency in animal models at higher doses, suggesting its potential utility in treating OAB .

Study 2: Antimycobacterial Testing

Another investigation focused on the antimycobacterial properties of thiazoloquinazoline derivatives. The study reported that certain compounds showed promising activity against Mycobacterium tuberculosis, indicating their potential as novel anti-tuberculosis agents. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing efficacy against mycobacterial strains .

Data Summary

Compound Activity EC₅₀ (μM) Comments
12hBK Channel Activation2.89Good oral bioavailability; reduces voiding frequency by 33% at 50 mg/kg
VariousAntimycobacterial Activity-Effective against M. tuberculosis; SAR analysis ongoing

Eigenschaften

IUPAC Name

7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8BrCl2N3O2S2/c18-7-1-2-12-11(3-7)15(24)22-14-13(27-17(26)23(12)14)16(25)21-10-5-8(19)4-9(20)6-10/h1-6H,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXCOIOLTRWQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC3=C(SC(=S)N23)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8BrCl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.